

Analytical techniques for 4-(2,4-Difluorophenyl)phenol characterization

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Compound of Interest

Compound Name: 4-(2,4-Difluorophenyl)phenol

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An Application Note for the Comprehensive Characterization of **4-(2,4-Difluorophenyl)phenol**

Senior Application Scientist's Foreword

In the landscape of pharmaceutical and materials science research, the precise and unambiguous characterization of chemical intermediates is paramount. **4-(2,4-Difluorophenyl)phenol** serves as a critical building block in the synthesis of various active pharmaceutical ingredients and specialty materials, including its use as a precursor to anti-inflammatory agents.[1] Its purity, identity, and stability directly influence the quality, safety, and efficacy of the final product. This document provides a multi-faceted analytical strategy, moving beyond a simple listing of methods to offer a validated, logical workflow. We will explore the causality behind procedural choices, ensuring that each analytical step provides a layer of verifiable data, contributing to a holistic and trustworthy characterization of the molecule.

Physicochemical Profile and Safety Considerations

A foundational understanding of the analyte's properties is the first step in any analytical protocol development. **4-(2,4-Difluorophenyl)phenol** is a solid at room temperature with a molecular weight of 206.19 g/mol .[2]

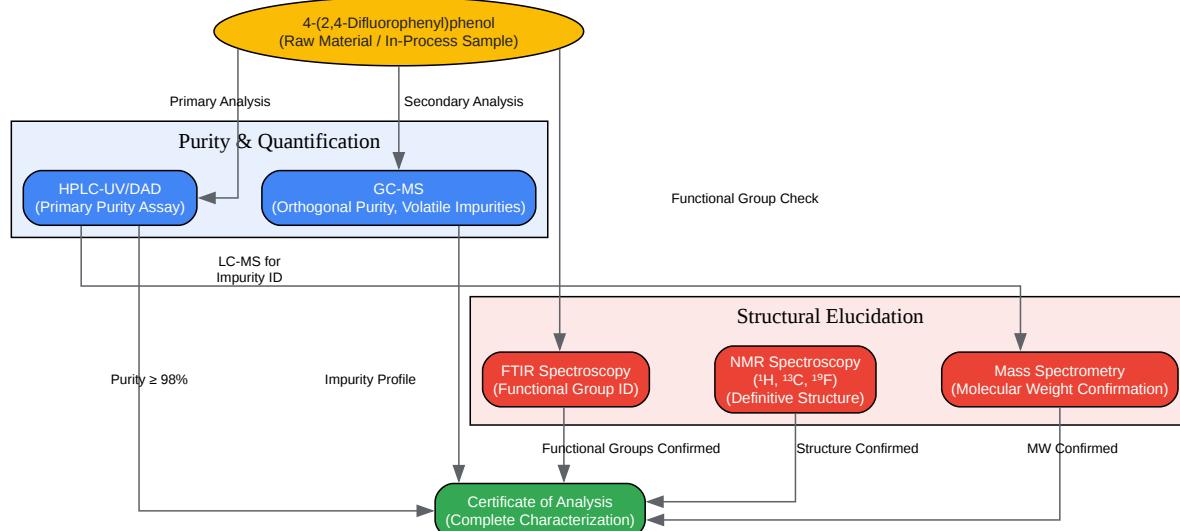
Table 1: Physicochemical Properties of **4-(2,4-Difluorophenyl)phenol**

Property	Value	Source(s)
Chemical Name	4-(2,4-Difluorophenyl)phenol	
Synonyms	2',4'-Difluoro[1,1'-biphenyl]-4-ol	[3]
CAS Number	59089-68-8	[2][4]
Molecular Formula	C ₁₂ H ₈ F ₂ O	[2][4]
Molecular Weight	206.19 g/mol	[2][5]
Appearance	Solid	
Storage	Inert atmosphere, room temperature	

Safety Imperative: Before handling, consult the Safety Data Sheet (SDS). **4-(2,4-Difluorophenyl)phenol** is classified as harmful if swallowed and causes skin and serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Integrated Analytical Workflow

A comprehensive characterization relies on the synergistic use of multiple analytical techniques. Chromatographic methods are first employed for separation and purity assessment, followed by spectroscopic methods for definitive structural elucidation.

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Caption: Integrated workflow for the characterization of **4-(2,4-Difluorophenyl)phenol**.

Chromatographic Analysis: Purity and Separation High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: Reversed-phase HPLC is the primary technique for assessing the purity of non-volatile organic compounds. For biphenyl compounds, a standard C18 column provides good hydrophobic retention. However, a biphenyl stationary phase can offer enhanced selectivity due to π - π interactions between the phase and the aromatic rings of the analyte, which can be crucial for separating closely related isomers or impurities.^{[7][8]} A diode-array detector (DAD) is used for peak purity analysis and method development.

Protocol: HPLC Purity Determination

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
- Column Selection:
 - Primary: Biphenyl column (e.g., Ascentis® Express Biphenyl), 4.6 x 150 mm, 2.7 µm.
 - Alternative: C18 column, 4.6 x 150 mm, 5 µm.
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water. (Note: Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape).[7]
 - Solvent B: Acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 5 µL.
 - Detection Wavelength: 254 nm (scan range 200-400 nm for peak purity).
 - Gradient Program:

Time (min)	%B
0.0	40
15.0	90
17.0	90
17.1	40

| 20.0 | 40 |

- Sample Preparation: Accurately weigh ~10 mg of **4-(2,4-Difluorophenyl)phenol** and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary for analysis.
- Data Analysis: Determine the area percent of the main peak to assess purity. Validate the method according to ICH guidelines for linearity, accuracy, and precision.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale: GC-MS serves as an orthogonal method to HPLC for purity assessment and is particularly effective for identifying volatile and semi-volatile impurities. The direct analysis of phenols by GC can lead to poor peak shape due to the polar hydroxyl group.[10] Derivatization, such as silylation, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, resulting in sharper, more symmetrical peaks.[10][11]

Protocol: GC-MS Impurity Profiling (with Derivatization)

- Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
- Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Sample Preparation (Silylation):
 - To 1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
 - Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
 - Cap the vial and heat at 70 °C for 30 minutes.
 - Cool to room temperature before injection.
- GC Conditions:
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1).
- Injection Volume: 1 μ L.
- Oven Program:
 - Initial Temperature: 100 °C, hold for 2 min.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: 40 - 450 m/z.

Spectroscopic Analysis: Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR is the most powerful technique for unambiguous structural elucidation. For **4-(2,4-Difluorophenyl)phenol**, ^1H NMR confirms the proton environment and substitution pattern, while ^{13}C NMR identifies all unique carbon atoms. The presence of fluorine introduces complex ^1H - ^{19}F and ^{13}C - ^{19}F couplings, which are diagnostic and confirm the positions of the fluorine atoms.[\[12\]](#)

Protocol: NMR Structural Analysis

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
 - Causality: CDCl_3 is a standard choice, while DMSO-d_6 is useful for clearly observing the exchangeable hydroxyl proton.[12]
- Data Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra. If available, 2D experiments (COSY, HSQC) and ^{19}F NMR can provide further structural confirmation.
- Data Interpretation:

Table 2: Predicted NMR Data for **4-(2,4-Difluorophenyl)phenol** (in CDCl_3)

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Key Couplings (J)	Assignment
^1H NMR	~7.4 - 7.0	m	^1H - ^1H , ^1H - ^{19}F	Aromatic protons on difluorophenyl ring (3H)
	~7.2 - 6.8	m	^1H - ^1H	Aromatic protons on phenol ring (4H)
	~5.0 - 6.0	br s	-	Phenolic -OH proton (position and broadness are concentration/solvent dependent)
^{13}C NMR	~160 - 155	dd	^1JCF , ^2JCF	C-F carbons (C2', C4')
	~155 - 150	s	-	C-OH carbon (C4)
	~135 - 110	m	JCF	Other aromatic carbons

Note: The aromatic region in the ^1H NMR will be complex due to overlapping signals and multiple couplings. The D_2O shake experiment can be used to confirm the -OH peak, which will disappear upon addition of D_2O .[\[13\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum of **4-(2,4-Difluorophenyl)phenol** will be characterized by absorptions from the hydroxyl group, the aromatic rings, and the carbon-fluorine bonds.

Protocol: FTIR Functional Group Analysis

- Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
- Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm^{-1} .
- Data Interpretation:

Table 3: Key IR Absorption Bands for **4-(2,4-Difluorophenyl)phenol**

Wavenumber (cm ⁻¹)	Vibration Type	Significance
3600 - 3200	O-H stretch (broad)	Confirms the presence of the phenolic hydroxyl group, broadened by hydrogen bonding.[14]
3100 - 3000	Aromatic C-H stretch	Indicates the aromatic rings. [14]
1600 - 1450	Aromatic C=C stretch	Fingerprint region for the benzene rings.[14]
~1250 - 1150	C-O stretch	Characteristic of a phenolic C-O bond.[14]
~1300 - 1100	C-F stretch	Strong absorptions confirming the presence of fluorine substituents.[15]

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry provides the molecular weight of the analyte, which is one of its most fundamental properties. Electron Ionization (EI), as used in GC-MS, provides a fragmentation pattern that can be used as a fingerprint for identification.

Interpretation of EI-MS Data:

- **Molecular Ion (M⁺):** The mass spectrum should show a clear molecular ion peak at m/z = 206, corresponding to the molecular weight of C₁₂H₈F₂O.[16]
- **Isotopic Peaks:** A small M+1 peak (~13.2% of M⁺) due to the natural abundance of ¹³C will be present.
- **Key Fragments:** Phenols can undergo characteristic fragmentation, including the loss of CO (M-28) or HCO (M-29), although the fragmentation of this specific biphenyl structure may be complex.[13][17] The stability of the biphenyl system may lead to a prominent molecular ion.

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